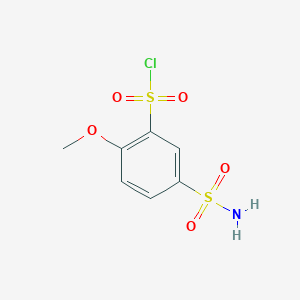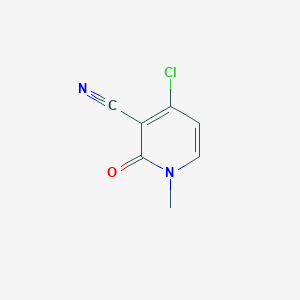
n-Butylnaphthalen-1-amine
Übersicht
Beschreibung
N-Butylnaphthalen-1-amine is a chemical compound with the molecular formula C14H17N . It is a derivative of n-butylamine, which is a colorless liquid and one of the four isomeric amines of butane .
Molecular Structure Analysis
Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three . The exact classification of n-Butylnaphthalen-1-amine would depend on its specific molecular structure, which is not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Fluorescent Markers for Lipid Droplets
N-Butylnaphthalen-1-amine is utilized in the creation of fluorescent dyes for labeling lipid droplets in cells. A study by Ni et al. (2020) demonstrated the use of 4-bromo-N-butylnaphthalimide (a derivative of n-Butylnaphthalen-1-amine) in constructing fluorescent dyes with high fluorescence quantum yields and excellent photostability. These dyes effectively labeled lipid droplets in cancer and normal cells with minimal toxicity, highlighting their potential in cellular imaging applications (Ni et al., 2020).
Synthesis of Aminonaphthalenes
Wang et al. (2003) described a method for rapidly preparing 1-aminonaphthalenes, which include n-Butylnaphthalen-1-amine, using a palladium-catalyzed aryl amination under microwave conditions. This process indicates a more efficient approach to synthesize such compounds, which are useful in various chemical applications (Wang, Magnin, & Hamann, 2003).
Development of High Tg Polymeric Materials
In research by Liou et al. (2006), naphthylamine-derived aromatic dicarboxylic acids, related to n-Butylnaphthalen-1-amine, were used to create high glass-transition temperature (Tg) poly(amine-hydrazide)s. These polymers, which could be converted into oxadiazole polymers, exhibited good solubility, mechanical properties, and thermal stability, making them suitable for blue-light-emitting materials (Liou, Hsiao, Chen, & Yen, 2006).
Electroluminescent Properties in Organic Electronics
Wang et al. (2021) explored the use of N,N-diphenylnaphthalen-2-amine derivatives in synthesizing hybrid compounds for blue light emitting. These compounds, related to n-Butylnaphthalen-1-amine, showed promising thermal stabilities and photophysical properties, indicating their potential in the development of organic electronics and light-emitting devices (Wang et al., 2021).
Environmental Applications: Removal of Aromatic Amines
A study by Nyssen et al. (1990) investigated the removal of aromatic amines, including 1- and 2-aminonaphthalene (related to n-Butylnaphthalen-1-amine), from water using foam flotation. This research provides insights into environmental applications for the removal of harmful aromatic compounds from aqueous solutions (Nyssen, White, Bibring, & Wilson, 1990).
Eigenschaften
IUPAC Name |
N-butylnaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-2-3-11-15-14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKRQONUUHKYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978476 | |
| Record name | N-Butylnaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6281-00-1 | |
| Record name | NSC6195 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Butylnaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














